molecular formula C8H6BrClO2 B129413 alpha-Bromo-2-chlorophenylacetic acid CAS No. 141109-25-3

alpha-Bromo-2-chlorophenylacetic acid

Cat. No. B129413
M. Wt: 249.49 g/mol
InChI Key: XHAPROULWZYBGA-UHFFFAOYSA-N
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Patent
US05204469

Procedure details

543 g of alpha-bromo(2-chlorophenyl)acetic acid and 30 g of concentrated sulphuric acid are introduced into 300 ml methanol. The mixture is refluxed for 3 hours and, after it has cooled to about 30° C., 230 g of KHCO3 and 265 g of 2-(2-thienyl)ethylamine are added progressively. The mixture is refluxed for 1 hour 30 min and the solvent is then evaporated off under vacuum. 1 l of water and 1 l of ethyl acetate are poured onto the residue and the organic phase is separated off after stirring and phase separation. 300 ml of ice and 180 ml of concentrated hydrochloric acid are then introduced into it. The precipitated product is filtered off and dried. 641 g of the hydrochloride of the required product, which melts at 175° C., are thus obtained.
Quantity
543 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
265 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][CH2:24][NH2:25].[CH3:26]O>>[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][CH2:24][NH:25][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])[C:3]([O:5][CH3:26])=[O:4]

Inputs

Step One
Name
Quantity
543 g
Type
reactant
Smiles
BrC(C(=O)O)C1=C(C=CC=C1)Cl
Name
Quantity
30 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
KHCO3
Quantity
230 g
Type
reactant
Smiles
Name
Quantity
265 g
Type
reactant
Smiles
S1C(=CC=C1)CCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
after stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1 hour 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated off under vacuum
ADDITION
Type
ADDITION
Details
1 l of water and 1 l of ethyl acetate are poured onto the residue
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
phase separation
ADDITION
Type
ADDITION
Details
300 ml of ice and 180 ml of concentrated hydrochloric acid are then introduced into it
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CCNC(C(=O)OC)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 641 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05204469

Procedure details

543 g of alpha-bromo(2-chlorophenyl)acetic acid and 30 g of concentrated sulphuric acid are introduced into 300 ml methanol. The mixture is refluxed for 3 hours and, after it has cooled to about 30° C., 230 g of KHCO3 and 265 g of 2-(2-thienyl)ethylamine are added progressively. The mixture is refluxed for 1 hour 30 min and the solvent is then evaporated off under vacuum. 1 l of water and 1 l of ethyl acetate are poured onto the residue and the organic phase is separated off after stirring and phase separation. 300 ml of ice and 180 ml of concentrated hydrochloric acid are then introduced into it. The precipitated product is filtered off and dried. 641 g of the hydrochloride of the required product, which melts at 175° C., are thus obtained.
Quantity
543 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
265 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][CH2:24][NH2:25].[CH3:26]O>>[S:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][CH2:24][NH:25][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:12])[C:3]([O:5][CH3:26])=[O:4]

Inputs

Step One
Name
Quantity
543 g
Type
reactant
Smiles
BrC(C(=O)O)C1=C(C=CC=C1)Cl
Name
Quantity
30 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
KHCO3
Quantity
230 g
Type
reactant
Smiles
Name
Quantity
265 g
Type
reactant
Smiles
S1C(=CC=C1)CCN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
after stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1 hour 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the solvent is then evaporated off under vacuum
ADDITION
Type
ADDITION
Details
1 l of water and 1 l of ethyl acetate are poured onto the residue
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
phase separation
ADDITION
Type
ADDITION
Details
300 ml of ice and 180 ml of concentrated hydrochloric acid are then introduced into it
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CCNC(C(=O)OC)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 641 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.